Benzofuran, 2-(2-thienyl)-

Description

BenchChem offers high-quality Benzofuran, 2-(2-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzofuran, 2-(2-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

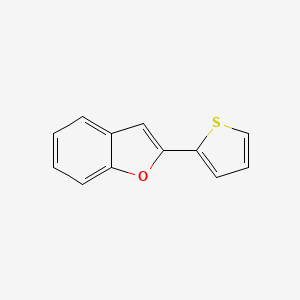

Structure

3D Structure

Properties

CAS No. |

65246-50-6 |

|---|---|

Molecular Formula |

C12H8OS |

Molecular Weight |

200.26 g/mol |

IUPAC Name |

2-thiophen-2-yl-1-benzofuran |

InChI |

InChI=1S/C12H8OS/c1-2-5-10-9(4-1)8-11(13-10)12-6-3-7-14-12/h1-8H |

InChI Key |

YEQNGHAGURSWSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC=CS3 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of 2-(2-thienyl)benzofuran: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 2-(2-thienyl)benzofuran. This molecule is of significant interest in medicinal chemistry and materials science due to the combined electronic and structural features of the benzofuran and thiophene ring systems. Benzofuran derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a thiophene moiety can further modulate these properties and introduce novel electronic characteristics.

This document details the primary synthetic routes to 2-(2-thienyl)benzofuran, provides hypothetical experimental protocols based on established methodologies, and presents expected characterization data in a structured format to aid in research and development.

Synthetic Pathways

The synthesis of 2-(2-thienyl)benzofuran can be achieved through several established methods for the formation of 2-arylbenzofurans. The most prominent and versatile of these are the Palladium-catalyzed Sonogashira coupling followed by cyclization, and the Wittig reaction.

A general schematic for the synthesis of 2-arylbenzofurans is presented below.[1][2][3] Thiophene-substituted benzofuran derivatives, in particular, have been synthesized for applications in organic electronics, highlighting the interest in this class of compounds.[3]

Experimental Protocols

Method 1: Synthesis via Sonogashira Coupling and Cyclization

This two-step, one-pot procedure is a common and efficient method for the synthesis of 2-substituted benzofurans.

Step 1: Sonogashira Coupling

-

To a solution of 2-iodophenol (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or triethylamine (TEA), add 2-ethynylthiophene (1.1 eq).

-

Add a palladium catalyst, such as PdCl₂(PPh₃)₂ (0.05 eq), and a copper(I) co-catalyst, typically copper(I) iodide (CuI) (0.1 eq).

-

Add a base, such as triethylamine or diisopropylamine, if not used as the solvent.

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures under an inert atmosphere (e.g., nitrogen or argon) until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

Step 2: Intramolecular Cyclization

-

Upon completion of the Sonogashira coupling, a base such as potassium carbonate (K₂CO₃) or a palladium catalyst is often used to facilitate the intramolecular cyclization of the intermediate 2-(thiophen-2-ylethynyl)phenol.

-

The reaction is heated to promote cyclization.

-

After cooling, the reaction mixture is worked up by extraction with an organic solvent and washing with water and brine.

-

The crude product is then purified by column chromatography on silica gel.

Method 2: Synthesis via Wittig Reaction

The Wittig reaction provides an alternative route, particularly for the synthesis of 2-substituted benzofurans from salicylaldehydes.

Step 1: Preparation of the Phosphonium Ylide

-

Suspend 2-thenyltriphenylphosphonium bromide (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere.

-

Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to generate the deep red or orange colored phosphonium ylide.

Step 2: Reaction with Salicylaldehyde and Cyclization

-

To the ylide solution, add a solution of salicylaldehyde (1.0 eq) in the same anhydrous solvent dropwise at low temperature.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

The reaction is quenched with a proton source, such as water or a saturated ammonium chloride solution.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification of the crude product is typically achieved by column chromatography.

Characterization Data

The following tables summarize the expected characterization data for 2-(2-thienyl)benzofuran. This data is extrapolated from the known spectral data of closely related 2-arylbenzofuran compounds, as specific data for the target molecule is not available in the reviewed literature.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.6 - 7.5 | m | - | Aromatic protons (Benzofuran H4, H7) |

| ~ 7.4 - 7.2 | m | - | Aromatic protons (Benzofuran H5, H6, Thiophene H3, H5) |

| ~ 7.1 - 7.0 | dd | - | Thiophene H4 |

| ~ 6.8 | s | - | Benzofuran H3 |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 154 | C2 (Benzofuran) |

| ~ 150 - 149 | C7a (Benzofuran) |

| ~ 130 - 128 | C3a (Benzofuran), C2' (Thiophene) |

| ~ 128 - 122 | Aromatic CH carbons (Benzofuran and Thiophene) |

| ~ 112 - 110 | C7 (Benzofuran) |

| ~ 103 - 101 | C3 (Benzofuran) |

Table 3: Predicted Infrared (IR) and Mass Spectrometry (MS) Data

| Spectroscopic Method | Expected Data |

| IR (cm⁻¹) | ~ 3100 (Aromatic C-H stretch), ~ 1600, 1450 (C=C aromatic stretch), ~ 1250 (C-O-C stretch), ~ 750 (C-S stretch) |

| MS (m/z) | Expected Molecular Ion (M⁺) at 200.04. Common fragmentation patterns for benzofurans involve the loss of CO and subsequent rearrangements of the furan ring. |

Experimental and Characterization Workflow

The overall process for the synthesis and characterization of 2-(2-thienyl)benzofuran is outlined in the following workflow diagram.

Conclusion

This technical guide outlines the primary synthetic strategies and expected analytical data for 2-(2-thienyl)benzofuran. The Sonogashira coupling and Wittig reaction represent reliable methods for its synthesis. The provided hypothetical characterization data serves as a benchmark for researchers working on the synthesis and identification of this and related compounds. Further research to isolate and fully characterize 2-(2-thienyl)benzofuran will be invaluable for its potential applications in drug discovery and materials science.

References

- 1. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciforum.net [sciforum.net]

Spectroscopic Analysis of 2-(2-thienyl)benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize 2-(2-thienyl)benzofuran derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as anticancer and neuroprotective agents.[1][2][3][4] This document outlines the key spectroscopic data and provides detailed experimental protocols for the structural elucidation of this important class of heterocyclic compounds.

Spectroscopic Data Summary

The structural characterization of 2-(2-thienyl)benzofuran derivatives relies on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). The following tables summarize typical quantitative data obtained for these compounds.

¹H NMR Spectral Data

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Benzofuran H-3 | 6.8 - 7.2 | s | - |

| Benzofuran H-4/H-6 | 7.2 - 7.6 | m | - |

| Benzofuran H-5/H-7 | 7.1 - 7.5 | m | - |

| Thienyl H-3' | 7.0 - 7.3 | dd | 3.6 - 5.1 |

| Thienyl H-4' | 7.0 - 7.2 | t | 3.6 - 5.1 |

| Thienyl H-5' | 7.3 - 7.6 | dd | 1.1 - 5.1 |

Note: The exact chemical shifts and coupling constants can vary depending on the substitution pattern on the benzofuran and thienyl rings.[5][6]

¹³C NMR Spectral Data

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

| Carbon | Typical Chemical Shift (δ, ppm) |

| Benzofuran C-2 | 155 - 160 |

| Benzofuran C-3 | 100 - 105 |

| Benzofuran C-3a | 128 - 132 |

| Benzofuran C-4 | 120 - 125 |

| Benzofuran C-5 | 122 - 128 |

| Benzofuran C-6 | 123 - 127 |

| Benzofuran C-7 | 110 - 115 |

| Benzofuran C-7a | 154 - 156 |

| Thienyl C-2' | 130 - 135 |

| Thienyl C-3' | 125 - 128 |

| Thienyl C-4' | 127 - 130 |

| Thienyl C-5' | 124 - 127 |

Note: These are approximate ranges and can be influenced by substituents.[5][6][7]

IR Spectral Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C=C (aromatic) | 1610 - 1580 | Medium-Strong |

| C-O-C (benzofuran ether) | 1270 - 1200 | Strong |

| C-S (thiophene) | 750 - 650 | Medium |

Note: The presence of other functional groups will result in additional characteristic absorption bands.[6][8]

UV-Vis Spectral Data

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

| Solvent | λmax (nm) | **Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) ** |

| Ethanol | 280 - 290, 320 - 340 | 15,000 - 25,000 |

| Dichloromethane | 285 - 295, 325 - 345 | 16,000 - 26,000 |

Note: The position and intensity of the absorption maxima can be affected by the solvent and the substitution pattern.[9][10]

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in determining the molecular weight and elemental composition.

| Ion | Description | Typical m/z |

| [M]⁺ | Molecular Ion | Corresponds to the molecular weight of the compound |

| [M-CO]⁺ | Loss of carbon monoxide | M - 28 |

| [M-CHS]⁺ | Loss of thioformyl radical | M - 45 |

| [C₈H₅O]⁺ | Benzofuran fragment | 117 |

| [C₄H₃S]⁺ | Thienyl fragment | 83 |

Note: The fragmentation pattern can be complex and depends on the ionization technique used.[11][12][13]

Experimental Protocols

The following sections provide detailed methodologies for the key spectroscopic experiments used in the analysis of 2-(2-thienyl)benzofuran derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the 2-(2-thienyl)benzofuran derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (COSY, HSQC, HMBC):

-

For unambiguous assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[14][15]

-

Use standard pulse programs provided by the spectrometer software and optimize the parameters according to the specific compound and desired resolution.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Solid/Liquid Samples (ATR): Place a small amount of the sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions and conjugation in the molecule.

Instrumentation: A double-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the 2-(2-thienyl)benzofuran derivative in a UV-transparent solvent (e.g., ethanol, methanol, dichloromethane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

-

Fill a second quartz cuvette with the sample solution.

-

Place both cuvettes in the spectrophotometer.

-

Record the absorption spectrum over a wavelength range of 200-800 nm.

-

The resulting spectrum is a plot of absorbance versus wavelength (nm).[16][17][18]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).[19]

Procedure:

-

Sample Introduction:

-

GC-MS: Dissolve the sample in a volatile solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer.

-

LC-MS: Dissolve the sample in a suitable mobile phase and inject it into the LC system for separation prior to introduction into the mass spectrometer via an ESI source.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the mass spectrometer's ionization source via a syringe pump.

-

-

Ionization:

-

EI: The sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

ESI: The sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. This is a softer ionization technique that often results in a prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Visualizations

The following diagrams illustrate key aspects of the analysis and potential mechanism of action of 2-(2-thienyl)benzofuran derivatives.

Caption: General workflow for the spectroscopic analysis of 2-(2-thienyl)benzofuran derivatives.

Caption: Proposed mechanism of action for certain 2-arylbenzofuran derivatives as potential anti-Alzheimer's agents.[5]

References

- 1. Mini Review on Important Biological Properties of Benzofuran Derivatives - MedCrave online [medcraveonline.com]

- 2. Recent progress on biological activity and synthesis of 2-substituted Benzofuran derivatives [yxsj.smmu.edu.cn]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzofuran(271-89-6) IR Spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Studies in photochemistry. Part V. The photocyclodehydrogenation of 2-furyl- and 2-thienyl-ethylenes: the mass spectra of the products - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Structural confirmation of position isomers 2-(2-methylaminoprolyl)benzofuran and 5-(2-methylaminopropyl)benzofuran: a combined mass spectrometric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

In-Depth Analysis of the Photophysical Properties of Novel Thienyl-Substituted Benzofurans

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and photophysical properties of novel thienyl-substituted benzofurans. These compounds are of significant interest due to their potential applications in materials science, pharmacology, and as fluorescent probes, owing to the unique electronic and structural characteristics imparted by the combination of the benzofuran and thiophene moieties. This document details the synthetic methodologies, presents key photophysical data in a comparative format, and outlines the experimental protocols for their characterization.

Core Photophysical Data

The photophysical properties of thienyl-substituted benzofurans are intrinsically linked to their molecular structure, including the nature and position of substituents on both the benzofuran and thiophene rings. These properties determine the color and efficiency of their light emission. The following table summarizes key photophysical data for a representative series of 2-(thiophen-2-yl)quinazoline derivatives, which serve as an illustrative analogue for thienyl-substituted benzofurans, showcasing the influence of various substituents on their absorption and emission characteristics.

| Compound ID | Substituent (R) | Absorption Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [cm⁻¹] |

| 1a | 4-(diethylamino)phenyl | 398 | 506 | 5427 |

| 1b | 4-(diphenylamino)phenyl | 400 | 504 | 5200 |

| 1c | 4-(9H-carbazol-9-yl)phenyl | 382 | 473 | 4872 |

| 1d | 4-methoxyphenyl | 370 | 443 | 4484 |

| 1e | Thiophen-2-yl | 374 | 450 | 4441 |

Note: Data presented is for analogous 2-(thiophen-2-yl)quinazoline derivatives as a proxy, due to the limited availability of a complete dataset for a single series of thienyl-substituted benzofurans in the reviewed literature.

Experimental Protocols

Detailed and precise experimental methodologies are crucial for the synthesis and characterization of these novel compounds. The following sections outline standardized protocols derived from established chemical literature.

General Synthesis Protocol for 2-Arylbenzo[b]furans

A common and effective method for the synthesis of the 2-arylbenzo[b]furan scaffold is the palladium-catalyzed Suzuki cross-coupling reaction.[1] This approach offers a versatile route to a variety of derivatives.

Materials:

-

Substituted 2-bromobenzofuran

-

Appropriate arylboronic acid (e.g., thiophene-2-boronic acid)

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene and Water (solvent system)

Procedure:

-

A mixture of the 2-bromobenzofuran (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.03 mmol), and triphenylphosphine (0.06 mmol) is prepared.

-

The mixture is suspended in a 10:1 solution of toluene and water (5 mL).

-

The resulting suspension is stirred vigorously at 100 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 12-24 hours.

-

Reaction progress is monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 2-arylbenzo[b]furan derivative.

Photophysical Measurement Protocols

Accurate determination of the photophysical properties requires standardized spectroscopic techniques.

UV-Vis Absorption and Fluorescence Spectroscopy:

-

Solutions of the purified compounds are prepared in spectroscopic grade solvents (e.g., toluene, dichloromethane, DMF) at a concentration of approximately 1 x 10⁻⁵ M.

-

UV-Vis absorption spectra are recorded on a spectrophotometer, scanning a wavelength range from 250 nm to 600 nm to determine the absorption maxima (λ_abs).

-

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. Emission spectra are obtained by exciting the sample at its absorption maximum.

-

All measurements are conducted at room temperature (298 K) in a standard 1 cm quartz cuvette.

Fluorescence Quantum Yield (Φ_f) Determination:

-

The relative fluorescence quantum yield is determined using a comparative method with a well-characterized standard.

-

The absorbance of both the sample and standard solutions at the excitation wavelength is kept below 0.1 to minimize re-absorption effects.

-

The quantum yield is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) Where:

-

Φ is the fluorescence quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Visualizing the Experimental Workflow

To clarify the relationship between the synthesis and characterization processes, the following diagram illustrates a typical experimental workflow.

Caption: General experimental workflow for the synthesis and photophysical characterization of thienyl-substituted benzofurans.

Signaling Pathways and Logical Relationships

The structure-property relationship is a cornerstone of developing novel fluorophores. The following diagram illustrates the logical connection between molecular structure modifications and the resulting photophysical properties.

Caption: Logical relationship between molecular structure and the photophysical properties of functional benzofuran derivatives.

References

A Technical Guide to the Crystal Structure Analysis of 2-(2-thienyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-(2-thienyl)benzofuran is a heterocyclic compound featuring a benzofuran core linked to a thiophene ring. Such biaryl heterocyclic systems are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and optoelectronic properties. Determining the precise three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for understanding its structure-property relationships, guiding drug design, and predicting its behavior in biological systems.

While a specific crystal structure for 2-(2-thienyl)benzofuran is not publicly available as of this writing, this guide outlines the established methodologies required to perform such an analysis. It provides detailed experimental protocols for its synthesis, single crystal growth, and subsequent structure determination by X-ray crystallography, based on common practices for analogous small molecules.

Experimental Protocols

Synthesis of 2-(2-thienyl)benzofuran

The synthesis of 2-arylbenzofurans is well-documented, with the Suzuki-Miyaura cross-coupling reaction being one of the most efficient methods for forming the crucial C-C bond between the two heterocyclic rings.[1][2][3] This approach offers high yields and tolerance for a wide range of functional groups.[3][4]

Proposed Method: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol involves the reaction of a 2-halobenzofuran with a thiophene-2-boronic acid derivative in the presence of a palladium catalyst and a base.

Materials and Reagents:

-

2-Bromobenzofuran

-

Thiophene-2-boronic acid

-

Palladium(II) acetate [Pd(OAc)₂]

-

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

-

Potassium carbonate (K₂CO₃) or another suitable base

-

Solvent system (e.g., Toluene/Ethanol/Water mixture)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzofuran (1.0 eq), thiophene-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) to the flask.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene, ethanol, and water in a 4:1:1 ratio. Degassing is crucial to prevent oxidation of the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(2-thienyl)benzofuran.

Single Crystal Growth

Obtaining a high-quality single crystal is the most critical and often the most challenging step for X-ray diffraction analysis.[5][6] The purer the compound, the higher the likelihood of successful crystallization.[7] For small organic molecules, solution-based methods are most common.[8][9]

Recommended Method: Slow Evaporation

-

Solvent Selection: Test the solubility of the purified 2-(2-thienyl)benzofuran in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). The ideal solvent is one in which the compound is moderately soluble.

-

Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. Ensure all solid material is dissolved; if not, filter the solution to remove any insoluble impurities.[7]

-

Crystallization: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.[7]

-

Incubation: Store the vial in a location free from vibrations and temperature fluctuations to allow for the slow growth of well-ordered crystals.[8]

Alternative Method: Vapor Diffusion

-

Setup: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is highly soluble (e.g., dichloromethane or THF). Place this solution in a small, open inner vial.

-

Outer Chamber: Place the inner vial inside a larger, sealed outer chamber (e.g., a beaker covered with a watch glass) containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane).[10]

-

Diffusion: The anti-solvent vapor will slowly diffuse into the solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.[10]

X-ray Diffraction and Structure Determination

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, its three-dimensional structure can be determined.[5]

Methodology:

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. It is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern of spots is recorded by a detector as the crystal is rotated.[11][12]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the diffraction spots are integrated and corrected for experimental factors.

-

Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, this is typically achieved using direct methods.[11]

-

Model Building and Refinement: An initial molecular model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.[13]

Data Presentation

The final output of a crystal structure analysis is a set of crystallographic data and atomic coordinates. This information is typically summarized in standardized tables. The following are representative templates for presenting such data for 2-(2-thienyl)benzofuran.

Table 1: Representative Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₈OS |

| Formula Weight | 200.26 |

| Temperature | 100(2) K |

| Wavelength | e.g., 0.71073 Å (Mo Kα) |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (Molecules/unit cell) | To be determined |

| Calculated Density (Mg/m³) | To be determined |

| Reflections Collected | To be determined |

| Independent Reflections | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | R₁ = ?, wR₂ = ? |

| R indices (all data) | R₁ = ?, wR₂ = ? |

Table 2: Representative Selected Bond Lengths and Angles.

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| Bond Lengths | |

| C(benzofuran)-C(thiophene) | To be determined |

| C-O (benzofuran) | To be determined |

| C-S (thiophene) | To be determined |

| Bond Angles | |

| Angle(C-C-C) within rings | To be determined |

| Torsion Angles |

| Dihedral angle between rings | To be determined |

Mandatory Visualizations

Caption: Workflow from synthesis to final crystal structure.

Caption: Detailed workflow of X-ray data analysis.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. nbinno.com [nbinno.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 6. researchgate.net [researchgate.net]

- 7. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]

- 8. Crystal Growth - Sample Preparation - Molecular Solids Group - Philipps-Universität Marburg [uni-marburg.de]

- 9. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 10. cdifx.univ-rennes1.fr [cdifx.univ-rennes1.fr]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. rigaku.com [rigaku.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-(Thienyl)benzofuran Building Blocks

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic strategies for constructing 2-(thienyl)benzofuran scaffolds, which are crucial components in medicinal chemistry and materials science. The methodologies detailed herein focus on robust and versatile reactions, including palladium-catalyzed cross-coupling and intramolecular cyclization, offering a toolkit for the synthesis of a diverse range of 2-(thienyl)benzofuran derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing a powerful means for the formation of carbon-carbon bonds. The Suzuki and Stille couplings are particularly effective for the arylation of benzofuran scaffolds with thienyl moieties.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of 2-arylbenzofurans, including 2-(thienyl)benzofurans. This reaction typically involves the coupling of a 2-halobenzofuran with a thiopheneboronic acid in the presence of a palladium catalyst and a base.

A general scheme for the Suzuki-Miyaura coupling to synthesize 2-(thienyl)benzofurans involves the reaction of a 2-halobenzofuran with a thiopheneboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.

Caption: Suzuki-Miyaura coupling for 2-(thienyl)benzofuran synthesis.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Arylbenzofurans

| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 61 | [1] |

| PdCl₂ | K₂CO₃ | EtOH/H₂O | 80 | 4 | 55 | [1] |

| Pd(II) complex | K₂CO₃ | EtOH/H₂O | 80 | 4 | 91 | [1] |

| Pd(OAc)₂ / CuCl₂ | - | 1,2-DCE | 80 | - | Moderate to high | [2] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]

This protocol is a general method for the synthesis of 2-arylbenzofuran derivatives and can be adapted for 2-(thienyl)benzofurans.

-

To a solution of 2-(4-bromophenyl)benzofuran (0.05 mmol) in a 1:1 mixture of EtOH and H₂O (6 mL) is added the corresponding arylboronic acid (0.08 mmol), K₂CO₃ (0.1 mmol), and the palladium(II) complex catalyst (0.0015 mmol).

-

The resulting suspension is stirred at 80 °C for 4 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

-

The reaction mixture is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-arylbenzofuran derivative.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions provide a direct route to the benzofuran core. A prominent example is the Sonogashira coupling of a 2-halophenol with a terminal alkyne, followed by an in-situ cyclization.

Sonogashira Coupling followed by Cyclization

This one-pot method involves the palladium/copper-catalyzed Sonogashira coupling of a 2-halophenol with a thienyl-substituted terminal alkyne. The resulting 2-(thienylethynyl)phenol intermediate undergoes a subsequent intramolecular cyclization to form the 2-(thienyl)benzofuran.

Caption: Sonogashira coupling and subsequent intramolecular cyclization.

Table 2: Summary of Reaction Conditions for Sonogashira Coupling-Cyclization

| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | MeCN | 60 | 12 | Good to excellent | [3] |

| CuI / trans-1,2-diaminocyclohexane | - | - | - | - | - | [4] |

Experimental Protocol: One-Pot Synthesis of 2-Arylbenzofurans via Sonogashira Coupling and Cyclization [5]

This protocol describes a general one-pot synthesis of 2-arylbenzofurans that can be adapted for the synthesis of 2-(thienyl)benzofurans.

-

A mixture of a 2-halophenol (1.0 mmol), a terminal alkyne (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) is taken in a reaction flask.

-

The flask is evacuated and backfilled with an inert gas (e.g., argon).

-

A suitable solvent (e.g., triethylamine or a mixture of DMF and triethylamine) is added.

-

The reaction mixture is stirred at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 h), monitoring the progress by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield the 2-arylbenzofuran.

Other Synthetic Approaches

While palladium-catalyzed reactions are prevalent, other methods for constructing the 2-(thienyl)benzofuran scaffold exist.

Intramolecular Cyclization of o-Alkynylphenols

The cyclization of pre-formed o-alkynylphenols is a direct method to obtain benzofurans.[6] This can be promoted by various catalysts, including gold complexes.[7]

Caption: Catalyst-mediated intramolecular cyclization of an o-alkynylphenol.

Experimental Protocol: Gold-Catalyzed Cyclization of o-Alkynylphenols [7]

This is a representative protocol for the cyclization step.

-

To a solution of the o-alkynylphenol (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added the gold catalyst (e.g., SIPrAuCl, 2 mol%) and a co-catalyst if required (e.g., NaBARF, 2 mol%).

-

The reaction mixture is stirred at room temperature for the time required for complete conversion (monitored by TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to afford the 2-substituted benzofuran.

Conclusion

The synthesis of 2-(thienyl)benzofuran building blocks can be effectively achieved through several robust synthetic methodologies. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer a highly versatile and efficient route starting from readily available 2-halobenzofurans and thiopheneboronic acids. Alternatively, one-pot Sonogashira coupling followed by intramolecular cyclization provides a convergent and atom-economical approach. The choice of synthetic strategy will depend on the availability of starting materials, desired substitution patterns, and the scale of the synthesis. The detailed protocols and tabulated data presented in this guide are intended to serve as a practical resource for researchers in the design and execution of synthetic routes toward this important class of heterocyclic compounds.

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans [mdpi.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Preliminary Biological Screening of 2-(2-Thienyl)benzofuran Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 2-(2-thienyl)benzofuran compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry. The unique structural amalgamation of a benzofuran core with a thiophene ring has been explored for various therapeutic applications. This document summarizes the available quantitative data on their antimicrobial and anticancer activities, details the experimental protocols for these screenings, and visualizes relevant biological pathways and experimental workflows.

Anticancer Activity

While extensive research has been conducted on the anticancer properties of various benzofuran derivatives, specific data focusing on 2-(2-thienyl)benzofuran compounds remains an area of active investigation. Studies on related benzofuran structures suggest that their mechanism of action may involve the inhibition of key signaling pathways implicated in cancer progression. For instance, some benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[1] Furthermore, certain hybrid benzofuran compounds are designed to target the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[2][3] Another avenue of investigation for benzofuran derivatives is the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway, a key driver in non-small-cell lung cancer.[4]

A proposed general mechanism for the anticancer activity of some benzofuran derivatives involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR-2, which are pivotal for angiogenesis, the process of new blood vessel formation that tumors rely on for growth and metastasis.[5][6][7]

Visualizing Potential Anticancer Signaling Pathways

The following diagram illustrates a generalized signaling pathway that could be targeted by 2-(2-thienyl)benzofuran compounds, based on the activity of related benzofuran derivatives.

Antimicrobial Activity

A series of 2-substituted pyrimidine derivatives of 2-(2-thienyl)benzofuran have been synthesized and evaluated for their antimicrobial properties. The preliminary screening of these compounds has demonstrated promising activity against a range of bacterial and fungal strains.

Quantitative Antimicrobial Data

The antimicrobial activity of 4-(1-Benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidine derivatives was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) in µg/mL.

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| 4a | 100 | 100 | 125 | 125 | >250 | >250 |

| 5a | 25 | 50 | 50 | 50 | 100 | 100 |

| 5c | 50 | 50 | 100 | 100 | 125 | 125 |

| 6a | 125 | 125 | 250 | >250 | >250 | >250 |

| Ciprofloxacin | 10 | 12.5 | 12.5 | 15 | - | - |

| Fluconazole | - | - | - | - | 12.5 | 15 |

Data extracted from a study on benzofuran derivatives containing a pyrimidine moiety.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological screening results. The following sections outline the standard protocols for the key experiments cited.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[10][11]

-

Compound Treatment: Treat the cells with various concentrations of the 2-(2-thienyl)benzofuran compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (final concentration 0.45-0.5 mg/mL) to each well.[10][12]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[10][11]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[13] A reference wavelength of >650 nm can be used to subtract background absorbance.[12][13]

Antimicrobial Screening: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism.

Protocol:

-

Compound Dilution: Prepare serial two-fold dilutions of the 2-(2-thienyl)benzofuran compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion

The preliminary biological screening of 2-(2-thienyl)benzofuran derivatives indicates a promising potential for this class of compounds, particularly in the development of novel antimicrobial agents. The anticancer activity, while less explored for this specific scaffold, warrants further investigation based on the known mechanisms of related benzofuran compounds. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, providing a foundation for future studies aimed at elucidating the full therapeutic potential of 2-(2-thienyl)benzofuran compounds. Further research is necessary to expand the quantitative data on a wider range of derivatives and to delineate the specific molecular targets and signaling pathways involved in their biological activities.

References

- 1. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and anticancer activity of furochromone and benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. atcc.org [atcc.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

A Technical Guide to the Theoretical and Computational Investigation of 2-(2-Thienyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Thienyl)benzofuran is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the 2-arylbenzofuran class, it possesses a scaffold known for a wide range of biological activities, including potential applications as anticancer, anti-Alzheimer's, and antimicrobial agents. The fusion of the benzofuran and thiophene ring systems creates a unique electronic and structural profile, making it a compelling target for both experimental and computational investigation.

This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying 2-(2-thienyl)benzofuran. Due to a paucity of specific experimental data for this exact molecule in the public domain, this guide leverages data from closely related analogs, particularly 2-phenylbenzofuran, to present a representative framework for its investigation. The methodologies, expected data, and logical workflows are detailed to assist researchers in the synthesis, characterization, and computational modeling of this promising compound.

Theoretical and Computational Data

Table 1: Calculated Molecular Properties of 2-Phenylbenzofuran [1]

| Property | Value | Computational Method |

| Total Energy | -614.87 Hartrees | meta-GGA-TPSS/6-31G(d,p) |

| HOMO Energy | -0.211 a.u. | GGA-PBE/6-31G(d,p) |

| LUMO Energy | -0.071 a.u. | GGA-PBE/6-31G(d,p) |

| HOMO-LUMO Gap | 0.140 a.u. | GGA-PBE/6-31G(d,p) |

| Dipole Moment | 1.02 Debye | GGA-PBE/6-31G(d,p) |

Table 2: Selected Calculated Bond Lengths and Angles for 2-Phenylbenzofuran [1]

| Parameter | Bond/Angle | Calculated Value | Experimental Value | Computational Method |

| Bond Length | C1-C2 | 1.38 Å | 1.37 Å | GGA-PBE/6-31G(d,p) |

| Bond Length | C2-O1 | 1.37 Å | 1.37 Å | GGA-PBE/6-31G(d,p) |

| Bond Length | C2-C9 | 1.45 Å | 1.46 Å | GGA-PBE/6-31G(d,p) |

| Bond Angle | C1-C2-O1 | 110.6 ° | 110.7 ° | GGA-PBE/6-31G(d,p) |

| Bond Angle | C2-C9-C10 | 121.0 ° | 120.8 ° | GGA-PBE/6-31G(d,p) |

| Dihedral Angle | C1-C2-C9-C14 | 0.27 ° | - | GGA-PBE/6-31G(d,p) |

Experimental Protocols

The synthesis of 2-(2-thienyl)benzofuran can be approached through various established methods for the preparation of 2-arylbenzofurans. A common and effective strategy involves the Perkin rearrangement or a multi-step synthesis starting from a salicylaldehyde derivative.

Proposed Synthetic Protocol (Adapted from the synthesis of 2-arylbenzofurans)[2]

This protocol is adapted from a general method for the synthesis of 2-arylbenzofuran derivatives and can be modified for the synthesis of 2-(2-thienyl)benzofuran.

Step 1: O-Alkylation of Salicylaldehyde with 2-(Bromoacetyl)thiophene

-

To a solution of salicylaldehyde (1.0 eq) in dry dimethylformamide (DMF), add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 2-(bromoacetyl)thiophene (1.1 eq) in DMF dropwise.

-

Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the intermediate ether.

Step 2: Intramolecular Cyclization to form 2-(2-Thienyl)benzofuran

-

Dissolve the intermediate from Step 1 in a suitable solvent such as acetic anhydride.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Reflux the mixture and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the final product by column chromatography or recrystallization.

Spectroscopic Characterization

The synthesized 2-(2-thienyl)benzofuran should be characterized using a suite of spectroscopic techniques. The expected spectral data, based on the analysis of benzofuran and its derivatives, are summarized below.

Table 3: Expected Spectroscopic Data for 2-(2-Thienyl)benzofuran

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the benzofuran and thiophene rings are expected in the range of δ 7.0-8.0 ppm. The proton on the furan ring of the benzofuran moiety would likely appear as a singlet. |

| ¹³C NMR | Aromatic carbons are expected in the range of δ 110-160 ppm. Quaternary carbons, such as the carbon at the junction of the two rings, will have distinct chemical shifts. |

| FT-IR | Characteristic C-H stretching vibrations for aromatic rings around 3100-3000 cm⁻¹. C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region. C-O-C stretching of the furan ring around 1250-1050 cm⁻¹. C-S stretching of the thiophene ring. |

| UV-Vis | Strong absorption bands in the UV region, typically between 250-350 nm, corresponding to π → π* transitions of the conjugated aromatic system. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of C₁₂H₈OS. Characteristic fragmentation patterns involving the cleavage of the bond between the two rings. |

Visualizations

Logical Workflow for Theoretical and Experimental Investigation

The following diagram illustrates a logical workflow for a comprehensive study of 2-(2-thienyl)benzofuran, integrating both computational and experimental approaches.

Caption: A logical workflow for the integrated computational and experimental study of 2-(2-thienyl)benzofuran.

Signaling Pathway (Hypothetical)

Given the known biological activities of 2-arylbenzofurans, a hypothetical signaling pathway where 2-(2-thienyl)benzofuran might act as a kinase inhibitor is depicted below. This is a generalized representation and would require experimental validation.

Caption: Hypothetical signaling pathway showing 2-(2-thienyl)benzofuran as a Receptor Tyrosine Kinase inhibitor.

While specific experimental and computational data on 2-(2-thienyl)benzofuran are limited, this guide provides a robust framework for its investigation based on established methodologies and data from closely related analogs. The provided protocols and expected data will be invaluable for researchers embarking on the synthesis, characterization, and computational analysis of this and other novel 2-arylbenzofuran derivatives. The unique structural and electronic properties of 2-(2-thienyl)benzofuran warrant further exploration, with the potential for significant contributions to the fields of medicinal chemistry and materials science.

References

The Dawn of a New Therapeutic Frontier: Synthesis and Biological Evaluation of Novel Benzofuran Derivatives Containing a Thiophene Moiety

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers to explore the vast chemical space of heterocyclic compounds. Among these, benzofuran and thiophene moieties have independently demonstrated significant pharmacological potential. The strategic hybridization of these two privileged scaffolds into a single molecular entity presents a compelling avenue for the discovery of next-generation drugs with enhanced efficacy and unique mechanisms of action. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of novel benzofuran derivatives containing a thiophene moiety, with a focus on their anticancer and antimicrobial activities.

Rationale for the Design of Benzofuran-Thiophene Hybrids

Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] Their structural resemblance to endogenous molecules allows them to interact with various biological targets. Similarly, the thiophene ring is a versatile isostere of the benzene ring, often incorporated into drug molecules to modulate their physicochemical properties and enhance their biological activity.[5][6] The amalgamation of these two pharmacophores is hypothesized to yield hybrid molecules with synergistic or novel biological activities, potentially overcoming drug resistance and improving therapeutic indices.[2]

Synthetic Strategies

The synthesis of benzofuran derivatives containing a thiophene moiety can be achieved through various synthetic routes. A common and effective approach involves a multi-step synthesis commencing from readily available starting materials.

General Synthetic Protocol

A representative synthetic scheme for the preparation of thiophenyl-substituted benzofuran derivatives is outlined below. This protocol is a compilation of methodologies described in the literature, offering a versatile route to a variety of substituted analogs.[1][7]

Step 1: Synthesis of 2-Aroyl-3-arylbenzofurans

A novel and efficient method for the synthesis of 2-aroyl-3-arylbenzofurans involves the Friedel–Crafts benzoylation and subsequent cyclization of 2-(3-methoxyphenoxy)-1-phenylethanone with a substituted benzoyl chloride.[7] This method is advantageous due to its tolerance of a wide range of functional groups on the benzoyl chloride.[7]

Step 2: Introduction of the Thiophene Moiety

The thiophene moiety can be introduced at various positions of the benzofuran core. A common strategy involves the reaction of a functionalized benzofuran, such as a benzofuran-2-carboxamide, with a thiophene-containing reactant. For instance, N-(5-(2-bromobenzyl)thiazol-2-yl)benzofuran-2-carboxamide derivatives have been synthesized and shown to possess anticancer activity.[8] While this example involves a thiazole linker, similar strategies can be employed to directly link a thiophene ring.

A plausible synthetic route could involve the coupling of a halogenated benzofuran derivative with a thiophene boronic acid derivative via a Suzuki coupling reaction, a versatile and widely used method for the formation of carbon-carbon bonds.

Experimental Protocols

General Procedure for Synthesis

All reagents and solvents should be of analytical grade and used without further purification. Reactions are typically monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of the final compounds is generally achieved by column chromatography or recrystallization. The structural elucidation of the synthesized compounds is performed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[9]

In Vitro Anticancer Activity Evaluation: MTT Assay

The cytotoxic activity of the synthesized benzofuran-thiophene derivatives against various cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][10]

Protocol:

-

Cancer cells (e.g., K562, MOLT-4, HeLa) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.[8]

-

The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48 hours.[8]

-

Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

The formazan crystals formed are dissolved by adding 100 µL of DMSO to each well.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.[10]

In Vitro Antimicrobial Activity Evaluation: Broth Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[11]

Protocol:

-

Bacterial or fungal strains are cultured in appropriate broth media (e.g., Luria-Bertani broth for bacteria, Sabouraud dextrose broth for fungi).

-

A serial two-fold dilution of the test compounds is prepared in a 96-well microtiter plate.

-

An inoculum of the microbial suspension (approximately 5 x 10⁵ CFU/mL) is added to each well.[11]

-

The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Biological Activities and Data Presentation

Novel benzofuran derivatives containing a thiophene moiety have demonstrated promising anticancer and antimicrobial activities. The quantitative data from various studies are summarized in the tables below for easy comparison.

Anticancer Activity

The cytotoxic effects of several benzofuran-thiophene derivatives have been evaluated against a panel of human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1c | K562 (Leukemia) | >100 | [8] |

| 1e | K562 (Leukemia) | >100 | [8] |

| 2d | K562 (Leukemia) | 25 | [8] |

| 3a | K562 (Leukemia) | 10 | [8] |

| 3d | K562 (Leukemia) | 10 | [8] |

| 1c | MOLT-4 (Leukemia) | >100 | [8] |

| 1e | MOLT-4 (Leukemia) | 50 | [8] |

| 2d | MOLT-4 (Leukemia) | 10 | [8] |

| 3a | MOLT-4 (Leukemia) | 10 | [8] |

| 3d | MOLT-4 (Leukemia) | 10 | [8] |

| 1c | HeLa (Cervical Carcinoma) | >100 | [8] |

| 1e | HeLa (Cervical Carcinoma) | 50 | [8] |

| 2d | HeLa (Cervical Carcinoma) | 25 | [8] |

| 3a | HeLa (Cervical Carcinoma) | 10 | [8] |

| 3d | HeLa (Cervical Carcinoma) | 10 | [8] |

| BZ-16 | HepG2 (Liver Cancer) | Significant cytotoxicity | [9] |

| Thiophenylbenzofuran 4 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |

| Thiophenylbenzofuran 10 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |

| Thiophenylbenzofuran 14 | ABCB1/Flp-In™-293 | Potent P-gp inhibitor | [12] |

| Table 1: In Vitro Anticancer Activity of Selected Benzofuran-Thiophene Derivatives. |

Antimicrobial Activity

The antimicrobial potential of these hybrid molecules has been investigated against a range of pathogenic bacteria and fungi.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 1 | Escherichia coli | - | |

| 4e | Escherichia coli | Good activity | |

| 1 | Salmonella enterica | - | |

| 4e | Salmonella enterica | Good activity | |

| 1 | Staphylococcus aureus | - | |

| 4e | Staphylococcus aureus | Good activity | |

| AGR1.229 (1) | Acinetobacter baumannii | 16-64 | [11] |

| AGR1.230 (2) | Acinetobacter baumannii | 16-64 | [11] |

| AGR1.229 (1) | Escherichia coli | 16-64 | [11] |

| AGR1.230 (2) | Escherichia coli | 16-64 | [11] |

| Table 2: In Vitro Antimicrobial Activity of Selected Benzofuran-Thiophene Derivatives. |

Signaling Pathways and Mechanisms of Action

The anticancer activity of benzofuran-thiophene derivatives is often attributed to their ability to interfere with critical cellular signaling pathways.

Inhibition of VEGFR-2 Signaling

Several benzofuran derivatives have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[13]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzofuran-thiophene derivatives.

Induction of Apoptosis

Many anticancer agents exert their effects by inducing programmed cell death, or apoptosis. Benzofuran derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and inhibition of DNA topoisomerase.[9]

Caption: Proposed mechanism of apoptosis induction by benzofuran-thiophene derivatives.

Experimental and Logical Workflows

The discovery and development of novel benzofuran-thiophene derivatives follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: A typical workflow for the discovery of novel benzofuran-thiophene derivatives.

Conclusion and Future Perspectives

The fusion of benzofuran and thiophene scaffolds has emerged as a highly fruitful strategy in the quest for novel therapeutic agents. The resulting hybrid molecules have demonstrated significant potential as both anticancer and antimicrobial agents. The structure-activity relationship studies conducted so far have provided valuable insights for the rational design of more potent and selective derivatives.[8] Future research in this area should focus on elucidating the precise molecular mechanisms of action, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and evaluating their efficacy and safety in preclinical and clinical studies. The continued exploration of this promising chemical space holds the key to unlocking new and effective treatments for a range of human diseases.

References

- 1. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Thiophene-containing compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 12. Synthesis and biological evaluation of thiophenylbenzofuran derivatives as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(2-thienyl)benzofuran via Suzuki Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-(2-thienyl)benzofuran through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers an efficient pathway to construct C-C bonds between a benzofuran scaffold and a thiophene moiety, a common structural motif in medicinally relevant compounds.[1][2] The protocol is adapted from established procedures for the synthesis of 2-arylbenzofurans, demonstrating good to excellent yields in aqueous media.[1][2]

Introduction

The 2-arylbenzofuran structural motif is a core component of numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] Its application in the synthesis of heteroaryl compounds is of significant interest in medicinal chemistry and materials science.[5][6] This protocol details the synthesis of 2-(2-thienyl)benzofuran by coupling a 2-halobenzofuran with 2-thienylboronic acid using a palladium catalyst.

Reaction Scheme

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

-

2-Bromobenzofuran

-

2-Thienylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like Pd(dppf)Cl₂[1][7]

-

Phosphine ligand (e.g., triphenylphosphine (PPh₃), SPhos, XPhos)[5]

-

Base (e.g., potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), potassium phosphate (K₃PO₄))[1][5]

-

Solvent (e.g., a mixture of ethanol and water (EtOH/H₂O), dioxane/water, or dimethylformamide (DMF)/water)[1][8]

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzofuran (1.0 mmol), 2-thienylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂; 0.02 mmol), and the phosphine ligand (0.04 mmol).

-

Addition of Reagents: Add the base (e.g., K₂CO₃; 2.0 mmol) and the solvent system (e.g., 10 mL of EtOH/H₂O, 1:1 v/v).[1]

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 4-12 hours.[1][2] Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of brine solution and extract the aqueous layer with dichloromethane (3 x 20 mL).[1]

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1] Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-(2-thienyl)benzofuran.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Suzuki Coupling.

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | EtOH/H₂O | 80 | 4 | ~90 |

| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF/H₂O | 85 | 16 | 70-85[8] |

| 3 | Pd SPhos G4 | SPhos | K₃PO₄ | Dioxane/H₂O | 60 | 12 | >95[5] |

| 4 | Pd XPhos G4 | XPhos | K₃PO₄ | Dioxane/H₂O | 60 | 12 | >95[5] |

Yields are approximate and based on literature for similar aryl couplings; optimization may be required.

Experimental Workflow

Caption: Experimental workflow for the synthesis of 2-(2-thienyl)benzofuran.

Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. schroeder.scs.illinois.edu [schroeder.scs.illinois.edu]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Application of 2-(2-thienyl)benzofuran in Organic Light-Emitting Diodes (OLEDs)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-thienyl)benzofuran is a promising organic semiconductor material for application in Organic Light-Emitting Diodes (OLEDs). This molecule combines the electron-rich thiophene moiety with the rigid and planar benzofuran core, creating a structure with desirable photophysical and electrochemical properties for use as an emissive or host material in OLED devices. Thiophene derivatives are known for their good charge transport properties and chemical stability, which are crucial for the efficiency and longevity of OLEDs[1]. The benzofuran component contributes to the thermal stability and morphological integrity of the thin films in the device. This document provides a detailed overview of the application of 2-(2-thienyl)benzofuran in OLEDs, including its synthesis, device fabrication protocols, and expected performance metrics based on related compounds.

Quantitative Data Summary

| Parameter | Value | Unit | Notes |

| Maximum External Quantum Efficiency (EQE) | 5.82 - 6.49 | % | For benzo[2][3]thieno-S,S-dioxide-[3,2-b]benzofurans[4]. |

| Maximum Current Efficiency | 10.6 | cd/A | For a thienothiophene-based emitter. |

| Maximum Power Efficiency | 6.70 | lm/W | For a thienothiophene-based emitter[5]. |

| Maximum Luminance | 752 | cd/m² | For a thienothiophene-based emitter[5]. |

| Turn-on Voltage | < 3.0 | V | For benzo[2][3]thieno-S,S-dioxide-[3,2-b]benzofurans. |

| Emission Color | Blue to Green | - | Dependent on molecular structure and device architecture[4]. |

| CIE Coordinates (x, y) | (0.16, 0.51) | - | For a thienothiophene-based emitter at a specific wavelength[5]. |

Experimental Protocols

Synthesis of 2-(2-thienyl)benzofuran

The synthesis of 2-(2-thienyl)benzofuran can be achieved through various organic coupling reactions. A common and effective method is the palladium-catalyzed Sonogashira coupling followed by a cyclization reaction.

Materials:

-

2-Iodophenol

-

2-Ethynylthiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene, anhydrous

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-iodophenol (1.0 mmol), 2-ethynylthiophene (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and CuI (0.04 mmol).